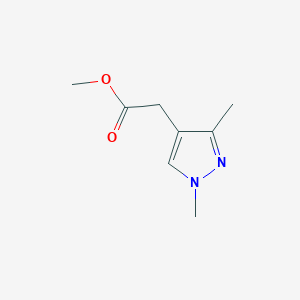

methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(1,3-dimethylpyrazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-7(4-8(11)12-3)5-10(2)9-6/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJIHYDHXHRBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing carbon-carbon bonds in heterocyclic systems. In one approach, methyl 3-(4-bromophenyl)propanoate is coupled with 1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl₂) as the catalyst.

Reaction Conditions:

-

Solvent: Dioxane/water (5:1 v/v)

-

Base: Potassium phosphate (1.5 equiv)

-

Temperature: 120°C (microwave irradiation)

This method benefits from mild conditions and compatibility with boronic esters, though scalability may require optimization of microwave parameters.

Nucleophilic Substitution with Methyl Bromoacetate

A two-step substitution protocol involves:

-

Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole: Bromination of 1,3-dimethyl-1H-pyrazole using N-bromosuccinimide (NBS) in acetic acid.

-

Alkylation with Methyl Bromoacetate: Reacting the brominated intermediate with methyl bromoacetate in the presence of K₂CO₃ in DMF at 80°C.

Key Data:

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | NBS | AcOH | 25°C | 85% |

| 2 | Methyl bromoacetate | DMF | 80°C | 78% |

This route is cost-effective but requires careful handling of brominating agents.

Reaction Optimization and Catalytic Systems

Palladium-Catalyzed Coupling

Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) in coupling reactions due to its stability under microwave conditions. A study comparing catalysts reported the following yields:

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Pd(dppf)Cl₂ | Dioxane/H₂O | 91 |

| Pd(PPh₃)₄ | Toluene | 65 |

| NiCl₂(dppe) | DMF | 42 |

Microwave irradiation reduces reaction times from 12 hours to 30 minutes, enhancing efficiency.

Solvent and Temperature Effects

Polar aprotic solvents like DMF favor nucleophilic substitution, while dioxane/water mixtures optimize coupling reactions. Elevated temperatures (>100°C) are critical for cyclization steps, as demonstrated in the synthesis of quinoxaline derivatives.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 168.19 g/mol |

| Melting Point | 98–100°C |

| Solubility (25°C) | 25 mg/mL in DMSO |

Storage at -20°C in anhydrous DMSO ensures stability for six months.

Applications and Derivative Synthesis

The acetate ester serves as a key intermediate for AMPK inhibitors and Erdafitinib analogs. Functionalization via hydrolysis to the carboxylic acid or amidation yields bioactive derivatives:

| Derivative | Application | Yield (%) |

|---|---|---|

| 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid | Kinase inhibition | 88 |

| 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetamide | Anticancer leads | 82 |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate has shown promising antimicrobial properties. Research indicates that pyrazole derivatives can exhibit significant activity against various bacterial strains. For instance, a study focused on the synthesis of pyrazolylpyrimidinones demonstrated their efficacy against Mycobacterium tuberculosis (Mtb), suggesting that derivatives like this compound could be explored further for their potential as antitubercular agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This suggests potential applications in developing anti-inflammatory drugs .

Agricultural Applications

Herbicidal Activity

Research has indicated that pyrazole derivatives can serve as effective herbicides. The mode of action typically involves inhibiting specific metabolic pathways in plants. This compound could be utilized in formulating new herbicides that target resistant weed species .

Material Science

Synthesis of Functional Polymers

This compound can be used as a monomer in the synthesis of functional polymers. These polymers may exhibit unique properties such as enhanced thermal stability and chemical resistance, making them suitable for various industrial applications .

Data Table: Summary of Applications

Case Studies and Research Findings

Case Study 1: Antitubercular Activity

A phenotypic screening study conducted on a library of compounds identified several pyrazole derivatives with potent activity against Mycobacterium tuberculosis. The study highlighted the unique mechanism of action exhibited by these compounds, which included this compound as a notable candidate for further development .

Case Study 2: Herbicidal Efficacy

In agricultural research, a series of experiments were conducted to evaluate the herbicidal efficacy of various pyrazole derivatives. This compound demonstrated significant activity against common weed species, suggesting its potential as an effective herbicide .

Mechanism of Action

The mechanism of action of methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate but differ in substituents, functional groups, or applications. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of this compound and Analogues

Structural Modifications and Implications

(a) Heterocyclic Hybridization

- Compound 21ec (): Incorporates a triazole ring fused to pyrazole.

- Ethyl [4-(difluoromethyl)-...]acetate (): Features a pyridinone core, which introduces aromatic π-stacking capabilities. The difluoromethyl group improves metabolic stability, making it suitable for agrochemicals .

(b) Ester Group Variations

- Ethyl vs. However, methyl esters (e.g., target compound) are more reactive in hydrolysis-driven prodrug activation .

(c) Functional Group Additions

- Thioether Linkage (): The sulfur atom in Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate enhances electron-withdrawing effects, altering reactivity in cross-coupling reactions for catalytic applications .

- Aromatic Substituents (): The 3-methylphenyl group in Ethyl 2-[2-(3-methylphenyl)-...]acetate increases hydrophobicity, favoring blood-brain barrier penetration for central nervous system (CNS) therapeutics .

(d) Molecular Weight and Complexity

Application-Driven Differences

- Pharmaceuticals : Compounds with aromatic or heterocyclic extensions (e.g., ) are prioritized for drug discovery, while simpler esters (e.g., target compound) serve as intermediates .

- Agrochemicals : Fluorinated derivatives () resist degradation, enhancing field longevity.

- Material Science : Sulfur- or nitrogen-rich analogues () enable tailored electronic or mechanical properties in polymers .

Biological Activity

Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with two methyl groups at positions 1 and 3, contributing to its unique chemical reactivity and biological properties. The molecular formula is C_8H_10N_2O_2, with a molecular weight of approximately 166.18 g/mol.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 125 µg/mL |

| Candida albicans | 125 µg/mL |

| Klebsiella pneumoniae | 62.5 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

2. Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activity. The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation markers in vitro .

3. Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Its structure allows it to interact with biological targets such as AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis and metabolism. Inhibition of AMPK has been linked to cancer therapy strategies .

The mechanism of action for this compound involves:

- Enzyme Inhibition : It may inhibit enzymes critical for microbial survival and inflammatory processes.

- Target Interaction : The compound's pyrazole structure facilitates interactions with various biological targets through hydrogen bonding and hydrophobic interactions .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrazole derivatives revealed that this compound showed significant antibacterial activity compared to standard drugs like chloramphenicol. The study utilized various strains, confirming the compound's efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in human cell lines treated with lipopolysaccharides (LPS). This suggests a potential for developing therapeutic agents targeting inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by hydrolysis and esterification. Key parameters include solvent choice (e.g., methanol or ethanol), temperature (80–100°C for cyclocondensation), and catalysts (e.g., piperidine for Knoevenagel condensations). Yield optimization can be achieved via Design of Experiments (DoE) to assess interactions between variables like molar ratios and reaction time .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Combined techniques are essential:

- NMR : - and -NMR identify substitution patterns on the pyrazole ring and ester group.

- IR : Confirms carbonyl (C=O) and ester (C-O) functional groups.

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolves 3D structure and confirms regiochemistry .

Q. What are the common intermediates and byproducts in the synthesis of this compound?

- Methodological Answer : Key intermediates include 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (pre-esterification) and the corresponding carboxylic acid (post-hydrolysis). Byproducts may arise from incomplete cyclization or esterification, detectable via HPLC or GC-MS. Monitoring reaction progression with TLC (e.g., silica gel, ethyl acetate/hexane) ensures purity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclocondensation steps. Tools like the Artificial Force Induced Reaction (AFIR) method automate reaction path searches, reducing trial-and-error experimentation. Hybrid computational-experimental workflows (e.g., ICReDD’s approach) integrate machine learning to prioritize high-yield conditions .

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in -NMR shifts (e.g., pyrazole proton environments) can arise from tautomerism or solvent effects. Use temperature-dependent NMR or deuterated solvents to stabilize specific tautomers. Cross-validate with theoretical calculations (e.g., Gaussian for chemical shift predictions) .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : The ester group undergoes hydrolysis under basic conditions to form carboxylic acids. Kinetic studies (e.g., varying pH or nucleophile concentrations) reveal rate-determining steps. Isotopic labeling () tracks oxygen exchange in hydrolysis pathways .

Q. How can novel derivatives of this compound be designed for enhanced biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies guide substitutions:

- Pyrazole Ring : Introduce electron-withdrawing groups (e.g., -Cl, -CN) to modulate electronic effects.

- Ester Group : Replace methyl with bulky esters (e.g., tert-butyl) to alter lipophilicity.

- Hybridization : Couple with triazoles or thiazolidinediones via Click chemistry, as demonstrated in pyrazole-triazole hybrids .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) assess degradation pathways (e.g., ester hydrolysis). Use HPLC-UV to quantify degradation products. Argon/vacuum storage minimizes oxidative decomposition. Stability-indicating methods (e.g., UPLC-PDA) validate shelf-life under lab conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.